WCK-771 tetrahydrate

Description

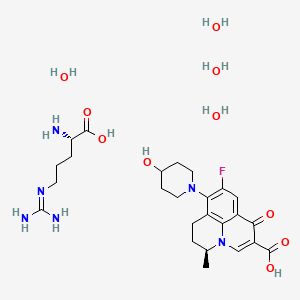

Structure

2D Structure

Properties

CAS No. |

847545-29-3 |

|---|---|

Molecular Formula |

C25H43FN6O10 |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;tetrahydrate |

InChI |

InChI=1S/C19H21FN2O4.C6H14N4O2.4H2O/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9;;;;/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*1H2/t10-;4-;;;;/m00..../s1 |

InChI Key |

HYZOLQQTFAWQDZ-HSFRFRSPSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.O.O.O.O |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N.O.O.O.O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Wck 771 Tetrahydrate

Preferential Targeting of Bacterial Type II Topoisomerases

WCK-771 tetrahydrate's primary mode of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. ontosight.ai These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. ontosight.ai

DNA Topoisomerase IV Interactions

While DNA gyrase is the primary target, WCK-771 also retains a high affinity for topoisomerase IV. researchgate.netresearchgate.net This dual-targeting capability is a crucial aspect of its potent activity. researchgate.net Quinolones, in general, interact with both DNA gyrase and topoisomerase IV to exert their bactericidal effects. nih.gov In S. aureus, resistance to quinolones often develops in a stepwise manner, with the first mutation typically occurring in topoisomerase IV, followed by a mutation in DNA gyrase. nih.gov The ability of WCK-771 to effectively inhibit both enzymes contributes to its efficacy against strains that have already developed some level of quinolone resistance.

Induction of Bacterial Cell Death Pathways via DNA Cleavage Complex Stabilization

WCK-771, like other quinolones, induces bacterial cell death by stabilizing the complex formed between the topoisomerase enzyme and bacterial DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands that are cleaved by the topoisomerase during the normal replication process. nih.gov The high-affinity binding of WCK-771 to critical regions of both DNA gyrase and topoisomerase IV is thought to effectively stabilize this fluoroquinolone-enzyme-DNA complex. nih.gov The accumulation of these stabilized cleavage complexes leads to permanent breaks in the bacterial chromosome. nih.gov When the number of these DNA strand breaks becomes too large for the bacterial DNA repair mechanisms to handle, it triggers pathways leading to cell death. nih.gov

Time-Dependent Bactericidal Kinetics in In Vitro Models

In vitro studies have demonstrated the time-dependent bactericidal activity of WCK-771.

Concentration-Independent Killing: Against quinolone-resistant staphylococci, WCK-771 exhibits concentration-independent killing for up to 24 hours at concentrations 2, 4, and 8 times the MIC. nih.govnih.gov This means that once a certain concentration threshold is reached, increasing the drug concentration does not significantly increase the rate of killing. nih.govresearchgate.net

Activity Against High-Density Inocula: WCK-771 is also bactericidal against high-density inocula (around 10⁸ CFU/ml) of quinolone-resistant strains after 8 hours of exposure. nih.govnih.gov This is a significant finding, as high bacterial loads can sometimes diminish the effectiveness of antibiotics.

Below is a data table summarizing the time-kill kinetics of WCK-771 against two methicillin- and quinolone-resistant S. aureus (MRSA) strains at various multiples of the Minimum Inhibitory Concentration (MIC).

| Strain | WCK-771 Concentration (x MIC) | Log10 CFU/ml Reduction at 24h | Outcome |

| MRSA 32 | 0.5 | Regrowth | Bacteriostatic |

| 1 | Initial killing, then regrowth | Bacteriostatic | |

| 2 | ≥ 3 | Bactericidal | |

| 4 | ≥ 3 | Bactericidal | |

| 8 | ≥ 3 | Bactericidal | |

| MRSA 5023 | 0.5 | Regrowth | Bacteriostatic |

| 1 | Initial killing, then regrowth | Bacteriostatic | |

| 2 | ≥ 3 | Bactericidal | |

| 4 | ≥ 3 | Bactericidal | |

| 8 | ≥ 3 | Bactericidal |

Data derived from studies on time-kill kinetics of WCK-771. nih.govresearchgate.net

Mechanism of Action in Low pH Biofilm Environments

WCK-771 has shown potent activity in acidic environments, which are often characteristic of biofilms and intracellular compartments. dovepress.comacs.org

Enhanced Potency at Low pH: The chemical structure of levonadifloxacin (B139917), the active component of this compound, features a non-basic hydroxy piperidine (B6355638) side chain. nih.gov This allows the molecule to remain in an un-ionized form at acidic pH, facilitating its entry into the bacterial cell and resulting in a significant increase in potency. nih.gov

Biofilm Disruption: In in vitro studies, WCK-771 displayed over 90% killing of biofilm-embedded MRSA and quinolone-resistant S. aureus (QRSA) isolates. nih.gov Scanning electron microscopy has confirmed that WCK-771 causes extensive disruption of the biofilm structure and a reduction in the number of viable bacteria. nih.gov This potent activity against biofilms suggests its potential utility in treating infections associated with medical devices and conditions like osteomyelitis. researchgate.netnih.gov

The table below shows the effect of pH on the Minimum Inhibitory Concentration (MIC) of levonadifloxacin and comparator quinolones against S. aureus strains.

| Compound | pH | MIC against S. aureus ATCC 25923 (μg/mL) | MIC against S. aureus ATCC 43300 (μg/mL) |

| Levonadifloxacin | 7.4 | 0.03 | 0.03 |

| 5.5 | ≤0.004 | ≤0.004 | |

| Moxifloxacin (B1663623) | 7.4 | 0.06 | 0.06 |

| 5.5 | 0.25 | 0.25 | |

| Levofloxacin (B1675101) | 7.4 | 0.125 | 0.125 |

| 5.5 | 0.5 | 0.5 | |

| Ciprofloxacin (B1669076) | 7.4 | 0.25 | 0.25 |

| 5.5 | 1 | 1 |

Data adapted from a study investigating the activity of levonadifloxacin in different pH environments. researchgate.net

Preclinical Spectrum of Antimicrobial Activity of Wck 771 Tetrahydrate

Efficacy Against Gram-Positive Pathogens in Preclinical Models

Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus (MSSA/MRSA)

WCK-771 has shown potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating 302 MSSA strains, the MIC₅₀ and MIC₉₀ values for WCK-771 were both 0.03 μg/mL. jmilabs.com For 198 MRSA strains, the MIC₅₀ and MIC₉₀ were 0.5 and 1.0 μg/mL, respectively. jmilabs.com This demonstrates significantly greater potency than other fluoroquinolones like moxifloxacin (B1663623), trovafloxacin (B114552), levofloxacin (B1675101), and ciprofloxacin (B1669076) against these strains. jmilabs.com

In animal infection models, WCK-771 was effective via both oral and subcutaneous routes in mice with intraperitoneal infections caused by quinolone-susceptible MSSA. jmilabs.com Against infections caused by quinolone-resistant MRSA, subcutaneously administered WCK-771 was superior to trovafloxacin and sparfloxacin (B39565). jmilabs.com Furthermore, in a mouse cellulitis model, WCK-771 showed superior efficacy to moxifloxacin, vancomycin (B549263), and linezolid (B1675486) against one MSSA and two MRSA strains. jmilabs.com At a dose of 50 mg/kg administered subcutaneously for four doses, WCK-771 was able to eradicate MRSA from the liver, spleen, kidney, and lung in mice, an effect comparable to vancomycin and linezolid. jmilabs.com

| Organism | No. of Strains | WCK-771 MIC₅₀ (μg/mL) | WCK-771 MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|

| MSSA | 302 | 0.03 | 0.03 | jmilabs.com |

| MRSA | 198 | 0.5 | 1.0 | jmilabs.com |

| S. aureus (all) | 297 | 0.03 | 1 | umassmed.edu |

Quinolone-Resistant Staphylococcus aureus (QRSA)

A key attribute of WCK-771 is its sustained potency against quinolone-resistant Staphylococcus aureus (QRSA). Against 297 recent U.S. community-acquired and hospital strains of S. aureus, irrespective of quinolone resistance, WCK-771 demonstrated MIC₅₀ and MIC₉₀ values of 0.03 μg/mL and 1 μg/mL, respectively. umassmed.edu For strains specifically identified as quinolone-resistant, the MIC₉₀ of WCK-771 was 1 μg/mL, compared to 16 μg/mL for moxifloxacin. umassmed.edu

WCK-771's efficacy against QRSA is linked to its preferential targeting of DNA gyrase. ni.ac.rs It retains high potency against strains that possess two or three mutations in the quinolone target genes. umassmed.edu Studies have shown that DNA gyrase is the primary target of WCK-771, and it exhibits pharmacodynamic properties distinct from other quinolones. ni.ac.rs This compound also demonstrates a narrow mutant selection window against QRSA. ni.ac.rs Importantly, WCK-771 is not a substrate for the NorA efflux pump, a common mechanism of fluoroquinolone resistance in staphylococci. jmilabs.comnih.gov

| Organism | No. of Strains | WCK-771 MIC₅₀ (μg/mL) | WCK-771 MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|

| Quinolone-Resistant S. aureus | 73 | 0.5 | 1 | nih.gov |

Vancomycin-Intermediate and Vancomycin-Resistant Staphylococcus aureus (VISA/VRSA)

Preclinical data indicate that WCK-771 possesses strong potency against S. aureus strains with reduced susceptibility to vancomycin. WCK-771 and clinafloxacin (B351) have demonstrated potent activity against vancomycin-intermediate S. aureus (VISA) strains, with MICs reported to be 1 μg/ml. jmilabs.comjmilabs.com This activity is notable as VISA strains have been associated with clinical failures of vancomycin treatment. umassmed.edu

Even against vancomycin-resistant S. aureus (VRSA) strains that are also resistant to other quinolones, WCK-771 has been found to be susceptible. nih.gov This suggests that WCK-771's mechanism of action may overcome the resistance mechanisms present in these highly resistant strains.

| Organism | No. of Strains | WCK-771 MIC (μg/mL) | Reference |

|---|---|---|---|

| Vancomycin-Intermediate S. aureus (VISA) | 3 | 1 | jmilabs.com |

Coagulase-Negative Staphylococci (e.g., S. epidermidis)

WCK-771 has demonstrated significant in vitro activity against coagulase-negative staphylococci (CoNS), including methicillin-resistant strains. For quinolone-susceptible Staphylococcus epidermidis, the MIC₅₀ and MIC₉₀ of WCK-771 were 0.015 μg/mL and 0.03 μg/mL, respectively. nih.gov Against quinolone-resistant S. epidermidis, the MIC₅₀ and MIC₉₀ were both 0.5 μg/mL. jmilabs.com A broader study on methicillin-resistant CoNS reported an MIC₉₀ of 2 mg/L. nih.gov

| Organism | No. of Strains | WCK-771 MIC₅₀ (μg/mL) | WCK-771 MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|

| Quinolone-Susceptible S. epidermidis | 44 | 0.015 | 0.03 | nih.gov |

| Quinolone-Resistant S. epidermidis | 70 | 0.5 | 0.5 | jmilabs.com |

| Methicillin-Resistant Coagulase-Negative Staphylococci | N/A | N/A | 2 | nih.gov |

Streptococcal Species (S. pneumoniae, S. pyogenes, Viridans, Beta-Hemolytic Streptococci)

WCK-771 exhibits potent activity against various streptococcal species. Against Streptococcus pneumoniae, it has shown superior activity compared to levofloxacin, with MIC₅₀/₉₀ values of 0.5/0.5 mg/L. nih.gov Time-kill studies have confirmed that WCK-771 is bactericidal against pneumococci. mdpi.com In animal models of systemic infection caused by quinolone-susceptible pneumococci, WCK-771 demonstrated efficacy comparable to levofloxacin. mdpi.com

The compound is also highly active against β-hemolytic streptococci, with reported MIC₅₀/₉₀ values of 0.25/0.5 µg/mL. For viridans group streptococci, the MIC₅₀/₉₀ values were 0.5/1 µg/mL.

| Organism | WCK-771 MIC₅₀ (μg/mL) | WCK-771 MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|

| S. pneumoniae | 0.5 | 0.5 | nih.gov |

| β-hemolytic streptococci | 0.25 | 0.5 | |

| Viridans group streptococci | 0.5 | 1 |

Enterococcal Species

The activity of WCK-771 extends to enterococcal species, which are known for their intrinsic and acquired resistance to multiple antibiotics. In a surveillance study, 55.5% of Enterococcus spp. isolates were inhibited by a WCK-771 concentration of ≤2 µg/mL. The MIC₅₀ for these isolates was 0.5 µg/mL, although the MIC₉₀ was greater than 8 µg/mL, indicating the presence of more resistant strains within this genus. WCK-771 has also demonstrated activity against Enterococcus faecalis. nih.gov

| Organism | WCK-771 MIC₅₀ (μg/mL) | WCK-771 MIC₉₀ (μg/mL) | % Susceptible at ≤2 µg/mL | Reference |

|---|---|---|---|---|

| Enterococcus spp. | 0.5 | >8 | 55.5% |

Efficacy Against Gram-Negative Pathogens in Preclinical Models

Levonadifloxacin (B139917) (WCK-771) has shown considerable activity against a wide range of Gram-negative bacteria. researchgate.net Its efficacy has been evaluated against both common and difficult-to-treat pathogens in various preclinical studies.

WCK-771 demonstrates good in vitro activity against members of the Enterobacterales order. A large surveillance study involving over 3000 clinical isolates of Enterobacterales reported a Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates as 0.5 mg/L and >8 mg/L, respectively. researchgate.netnih.gov In a separate analysis of a collection of isolates including E. coli, K. pneumoniae, Enterobacter cloacae, Proteus mirabilis, Citrobacter freundii, and Morganella morganii, the MIC₅₀/₉₀ was found to be 0.5/>16 mg/L. researchgate.net

Notably, against levofloxacin-susceptible E. coli isolates, 84.2% were inhibited by WCK-771 at a concentration of 2 mg/L. researchgate.net Furthermore, among a broader group of levofloxacin-susceptible Enterobacterales, 80.6% of isolates were inhibited at a WCK-771 concentration of ≤2 mg/L. researchgate.net Studies have also confirmed 100% susceptibility to levonadifloxacin among fluoroquinolone-susceptible isolates of E. coli and K. pneumoniae. researchgate.net

Table 1: In Vitro Activity of WCK-771 (Levonadifloxacin) Against Enterobacterales

| Organism Group | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Enterobacterales | >3000 | 0.5 | >8 |

| E. coli, K. pneumoniae, E. cloacae, P. mirabilis, C. freundii, M. morganii | N/A | 0.5 | >16 |

The activity of WCK-771 has been evaluated against challenging non-fermenting Gram-negative bacilli. For Pseudomonas aeruginosa, studies have reported an MIC₅₀ of 2 mg/L and an MIC₉₀ of >8 mg/L or >16 mg/L. researchgate.netnih.gov Against Acinetobacter baumannii, WCK-771 demonstrated an MIC₅₀ of 0.5 mg/L, though the MIC₉₀ was high at >16 mg/L. researchgate.net One surveillance study found that 67.4% of P. aeruginosa isolates were inhibited at a levonadifloxacin concentration of ≤4 µg/mL. nih.gov Research on clinical isolates from cancer patients showed that fluoroquinolone-susceptible strains of Pseudomonas and Acinetobacter species had 100% susceptibility to levonadifloxacin. researchgate.net

Table 2: In Vitro Activity of WCK-771 (Levonadifloxacin) Against Non-Fermenting Gram-Negative Bacilli

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Pseudomonas aeruginosa | 83-140 | 2 | >8 to >16 |

| Acinetobacter baumannii | 61-78 | 0.5 | >16 |

WCK-771 is highly active against the respiratory pathogen Haemophilus influenzae. researchgate.net Preclinical data show potent activity with an MIC₅₀/₉₀ of 0.03/0.06 mg/L against a collection of 52 isolates. researchgate.net A larger surveillance program confirmed this high potency, reporting MIC₉₀ values between 0.015 and 0.03 µg/mL. nih.gov This activity was consistent against both β-lactamase-positive and β-lactamase-negative isolates. nih.gov For 210 β-lactamase-positive H. influenzae isolates, the MIC₅₀/₉₀ values were 0.015/0.03 mg/L, with 99.9% of isolates inhibited at an MIC of ≤4 mg/L. researchgate.net

**Table 3: In Vitro Activity of WCK-771 (Levonadifloxacin) Against *Haemophilus influenzae***

| Isolate Group | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| H. influenzae (all) | 52 | 0.03 | 0.06 |

| H. influenzae (β-lactamase positive) | 210 | 0.015 | 0.03 |

Specific MIC data for WCK-771 against Salmonella species from preclinical studies are not widely detailed in the available literature. However, one notable study investigating isolates from cancer patients reported a significant finding: all tested fluoroquinolone-resistant Salmonella species exhibited 100% susceptibility to levonadifloxacin when tested by disk diffusion methods. researchgate.net

WCK-771 has demonstrated promising activity against the intrinsically resistant pathogen Stenotrophomonas maltophilia. Research has shown high susceptibility rates, with approximately 95% of S. maltophilia isolates being susceptible at a concentration of ≤2 mg/L. nih.gov In a study focused on the closely related species Stenotrophomonas sepilia, levonadifloxacin demonstrated consistently lower MICs (0.25–1 mg/L) compared to levofloxacin. amazonaws.comoup.com Notably, an isolate that was resistant to levofloxacin (MIC 16 mg/L) showed intermediate susceptibility to levonadifloxacin with an MIC of 4 mg/L. amazonaws.comoup.com Furthermore, similar to findings with Salmonella, another study found that 100% of tested fluoroquinolone-resistant S. maltophilia isolates were susceptible to levonadifloxacin. researchgate.net

Table 4: In Vitro Activity of WCK-771 (Levonadifloxacin) Against Stenotrophomonas Species

| Organism | MIC Range (mg/L) | Percent Susceptibility |

|---|---|---|

| Stenotrophomonas maltophilia | ≤2 | ~95% |

| Stenotrophomonas sepilia | 0.25 - 1 | 98% |

Efficacy Against Atypical Pathogens (Mycoplasma pneumoniae, M. genitalium, M. hominis, Ureaplasma spp.)

WCK-771 has been evaluated for its in vitro efficacy against several atypical pathogens that lack a cell wall and are common causes of respiratory and urogenital tract infections. amazonaws.comoup.com A comprehensive study assessed its activity against a panel of 68 clinical isolates and type strains of Mycoplasma and Ureaplasma species. amazonaws.comoup.com

The results showed potent activity against Mycoplasma pneumoniae, with an MIC₉₀ of 0.125 mg/L. amazonaws.comlarvol.com Against Mycoplasma hominis, the MIC₉₀ was 1 mg/L, and for Ureaplasma species, it was 2 mg/L. amazonaws.comlarvol.com All tested isolates of Mycoplasma genitalium were inhibited at concentrations of ≤0.5 mg/L. amazonaws.comlarvol.com The activity of levonadifloxacin was found to be comparable to that of moxifloxacin and levofloxacin against these organisms, with the notable exception of levofloxacin-resistant Ureaplasma spp., against which levonadifloxacin was 2 to 16 times more active. oup.com

Table 5: In Vitro Activity of WCK-771 (Levonadifloxacin) Against Atypical Pathogens

| Organism | No. of Isolates/Strains | MIC Range (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Mycoplasma pneumoniae | 20 | 0.063 - 0.125 | 0.125 |

| Mycoplasma genitalium | 8 | 0.125 - 0.5 | N/A* |

| Mycoplasma hominis | 20 | 0.25 - 2 | 1 |

| Ureaplasma spp. | 20 | 0.5 - 4 | 2 |

\All isolates inhibited at ≤0.5 mg/L.*

Mechanisms of Resistance and Wck 771 Tetrahydrate Countermeasures in Research

Non-Substrate Status for the NorA Efflux Pump

A prevalent mechanism of fluoroquinolone resistance in Staphylococcus aureus is the active efflux of the drug from the bacterial cell, mediated by pumps such as NorA. WCK-771 has been shown to be a poor substrate for this pump, a characteristic that allows it to maintain intracellular concentrations sufficient for bactericidal activity even in strains that overexpress NorA. nih.govwjnu.org

Studies have demonstrated that the minimum inhibitory concentrations (MICs) of WCK-771 are not significantly affected by the presence of a NorA-hyperexpressing S. aureus strain. nih.gov For instance, the MIC of WCK-771 against a NorA-hyperexpressing strain (S. aureus 1199B) was only onefold higher than against its NorA-negative parent strain (S. aureus 1199). nih.gov Furthermore, the addition of the efflux pump inhibitor reserpine (B192253) did not alter the MIC of WCK-771 against the NorA-positive strain, confirming its status as a non-substrate. nih.govnih.gov This contrasts sharply with other fluoroquinolones like ciprofloxacin (B1669076) and clinafloxacin (B351), whose MICs increased 16-fold against the NorA-overexpressing strain. nih.gov This resistance to efflux is considered a significant advantage for WCK-771. nih.govresearchgate.netsemanticscholar.org

In vivo studies in mouse models of systemic infection further substantiate these findings. The effective doses (ED₅₀ and ED₉₀) of WCK-771 showed only a minimal difference between infections caused by the NorA-negative and NorA-positive strains. nih.gov In contrast, the efficacy of ciprofloxacin was substantially reduced against the NorA-hyperexpressing strain. nih.gov

| Strain | Efflux Pump Status | Quinolone | MIC (µg/mL) without Reserpine | MIC (µg/mL) with Reserpine (20 µg/mL) | Fold Change in MIC with Reserpine |

| S. aureus 1199 | NorA⁻ (Parent) | WCK-771 | - | - | - |

| S. aureus 1199B | NorA⁺ (Hyperexpressing) | WCK-771 | 0.015 | 0.015 | 0 |

| S. aureus 1199B | NorA⁺ (Hyperexpressing) | Ciprofloxacin | 2 | 0.12 | 16 |

| S. aureus 1199B | NorA⁺ (Hyperexpressing) | Clinafloxacin | 0.25 | 0.015 | 16 |

| S. aureus 1199B | NorA⁺ (Hyperexpressing) | Moxifloxacin (B1663623) | 0.25 | 0.06 | 4 |

| S. aureus 1199B | NorA⁺ (Hyperexpressing) | Levofloxacin (B1675101) | 1 | 0.25 | 4 |

| Data derived from in vitro studies comparing the effect of the NorA efflux pump on various quinolones. nih.gov |

Activity Against Quinolone Resistance-Determining Region (QRDR) Mutants

Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, grlA in S. aureus) are the primary cause of high-level fluoroquinolone resistance. mdpi.com WCK-771 has demonstrated potent activity against S. aureus strains harboring single and multiple mutations in these target enzymes. dovepress.comnih.gov

A key differentiator for WCK-771 is its preferential targeting of DNA gyrase in S. aureus. dovepress.comnih.govresearchgate.net This is in contrast to most other fluoroquinolones, which primarily target topoisomerase IV in Gram-positive bacteria. wjnu.orgdovepress.com Studies have shown only a twofold increase in the MIC of WCK-771 for mutants with a single mutation in gyrA, confirming it as the primary target. nih.govresearchgate.netnih.gov This preferential action is beneficial for maintaining potency against strains that have already developed resistance to other quinolones through mutations in topoisomerase IV. jlabphy.org

WCK-771 retains notable potency against strains with multiple QRDR mutations. nih.govnih.gov Its activity has been shown to be superior to that of moxifloxacin, trovafloxacin (B114552), and garenoxacin (B1674628) against strains with two or three mutations. dovepress.comnih.govtandfonline.com For example, against strains with three mutations, the MIC of WCK-771 remained at or below 2 µg/ml for most mutants. researchgate.net It is suggested that a high-level resistance to WCK-771 (MIC ≥4 µg/ml) would likely require the rare occurrence of four simultaneous mutations, two in gyrA and two in grlA. nih.govresearchgate.net

| S. aureus Strain / Mutant Type | Number of QRDR Mutations | WCK-771 MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Wild Type (ATCC 29213) | 0 | 0.008 | 0.03 | 0.25 |

| Single gyrA Mutant | 1 | 0.015 | 0.03 | 0.25 |

| Single grlA Mutant | 1 | 0.008 | 0.12 | 2 |

| Double Mutant (gyrA + grlA) | 2 | 0.25 | 1 | 32 |

| Triple Mutant (gyrA + grlA + grlA) | 3 | 1 | 4 | >128 |

| Data synthesized from studies on genetically defined S. aureus mutants. nih.gov |

Low Mutant Prevention Concentration (MPC) Determination in Laboratory Models

The Mutant Prevention Concentration (MPC) is a pharmacodynamic parameter that represents the lowest concentration of an antibiotic required to prevent the growth of first-step resistant mutants in a large bacterial population. A low MPC relative to the MIC suggests a lower propensity for the drug to select for resistant strains.

Laboratory studies have consistently shown that WCK-771 possesses a low MPC and a narrow mutant selection window (the concentration range between MIC and MPC). nih.govnih.gov For wild-type S. aureus strains, the MPC of WCK-771 was found to be within two times its MIC. nih.gov This is a significant advantage compared to other quinolones like garenoxacin and moxifloxacin, whose MPCs were 4 to 8 times their MICs, and trovafloxacin, with MPCs 8 to 16 times its MIC. nih.gov

Even against a panel of 50 highly quinolone-resistant clinical isolates of staphylococci (ciprofloxacin MIC ≥ 16 µg/ml), WCK-771 demonstrated favorable MPC values. nih.govnih.gov For 68% of these resistant strains, the MPC for WCK-771 was ≤2 µg/ml, and for another 28%, it was ≤4 µg/ml. nih.govnih.gov These findings underscore the resistance suppression potential of WCK-771. semanticscholar.orgdovepress.com

| Quinolone | MIC (µg/mL) for S. aureus ATCC 29213 | MPC (µg/mL) for S. aureus ATCC 29213 | MPC/MIC Ratio |

| WCK-771 | 0.008 | 0.015 | ~2 |

| Garenoxacin | 0.015 | 0.06 | 4 |

| Moxifloxacin | 0.03 | 0.12 | 4 |

| Trovafloxacin | 0.015 | 0.12 | 8 |

| Data from a comparative study on wild-type S. aureus. nih.gov |

Resistance Suppression Features Investigated in Preclinical Contexts

Several intrinsic properties of WCK-771 contribute to its ability to suppress the development of resistance, as investigated in various preclinical models. These features collectively suggest a robust profile against the emergence of resistant pathogens. researchgate.netdovepress.com

The key resistance suppression characteristics include:

Non-substrate for NorA Efflux: As detailed in section 4.1, its ability to evade the NorA efflux pump prevents a common pathway of resistance. nih.govdovepress.com

Preferential DNA Gyrase Targeting: The primary affinity for DNA gyrase in S. aureus leads to a lower frequency of mutation and a narrow mutant selection window. dovepress.com

Low Mutant Prevention Concentration: The low MPC values, even against already resistant strains, indicate a reduced likelihood of selecting for higher-level resistance. dovepress.comnih.gov

Cidality Against High-Inoculum Cultures: WCK-771 has demonstrated the ability to effectively kill bacteria in high-density cultures (e.g., 10⁸ CFU/mL), which may contain resistant subpopulations. dovepress.comdntb.gov.ua This is a beneficial feature for containing resistance development in established infections. dovepress.com

These preclinical findings suggest that WCK-771 is endowed with favorable characteristics that may translate to a lower risk of resistance emergence in clinical settings. researchgate.netsemanticscholar.org

Investigation of First-Step Mutant Selection in S. aureus

The study of first-step mutants provides crucial insight into a drug's primary target and its initial pathway to resistance. For WCK-771, laboratory experiments involving the selection of mutants from wild-type S. aureus strains consistently point to DNA gyrase as the primary target.

When wild-type S. aureus strains were exposed to WCK-771 at concentrations that select for mutants (e.g., 1.5x MIC), the resulting first-step mutants invariably harbored mutations in the gyrA gene, which codes for a subunit of DNA gyrase. dovepress.comnih.govresearchgate.net Specifically, mutations such as S80F or G82D in GyrA were identified. dovepress.com In contrast, mutants selected under pressure from trovafloxacin and moxifloxacin showed initial mutations in grlA, the gene for topoisomerase IV. dovepress.com

This clear selection of gyrA mutants as the first step confirms that DNA gyrase is the preferential target of WCK-771 in S. aureus. nih.govresearchgate.netnih.gov Subsequent, second-step mutants selected by WCK-771 then showed mutations in grlA, indicating topoisomerase IV as the secondary target. nih.govresearchgate.netnih.gov This hierarchical targeting is a distinct feature compared to other quinolones and is central to its potent activity against quinolone-resistant strains. nih.gov

Structural Biology and Rational Design Implications of Wck 771 Tetrahydrate

The Role of the S-(-) Isomer of Nadifloxacin (B1676911) in Antimicrobial Potency

Nadifloxacin is a chiral fluoroquinolone, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: the S-(-) isomer and the R-(+) isomer. emrok.co.in In the context of antimicrobial activity, these isomers are not created equal. The S-(-)-isomer of nadifloxacin, known as levonadifloxacin (B139917), is the primary active component responsible for the drug's antibacterial effects. emrok.co.ingoogle.com

Research has demonstrated that the S-(-)-isomer is substantially more potent than its R-(+) counterpart. nih.gov The antimicrobial activity of the S-(-)-nadifloxacin isomer is reported to be 64 to 256 times greater than that of the R-(+) isomer. emrok.co.ingoogle.com Furthermore, the pure S-(-) isomer is approximately twice as active as the racemic mixture, which contains equal amounts of both isomers. nih.govemrok.co.in This significant difference in potency underscores the stereochemical precision required for effective interaction with bacterial target enzymes. The development of WCK-771, which is a salt of the isolated, active S-(-) isomer, was a deliberate strategy to harness this enhanced potency. nih.govgoogle.com

Table 1: Comparative Potency of Nadifloxacin Isomers

| Isomer/Mixture | Relative Antimicrobial Potency |

| S-(-)-Isomer (Levonadifloxacin) | 64x to 256x more potent than R-(+)-Isomer |

| Racemic Nadifloxacin | Approx. 50% as potent as the pure S-(-)-Isomer |

| R-(+)-Isomer | Base reference for potency comparison |

Data sourced from references nih.govemrok.co.ingoogle.com.

Unique Tricyclic Core Structure of Benzoquinolizine Quinolones

Levonadifloxacin (the active component of WCK-771) belongs to the benzoquinolizine subclass of fluoroquinolones, distinguished by a unique tricyclic core structure. researchgate.netdovepress.com This core is structurally distinct from the bicyclic quinolone, naphthyridone, or benzoxazine (B1645224) cores found in many other widely used fluoroquinolones like ciprofloxacin (B1669076), moxifloxacin (B1663623), and levofloxacin (B1675101). dovepress.comnih.govnih.gov

A key feature that sets the benzoquinolizine core of levonadifloxacin apart is the absence of a conventional basic amine group at the C-8 position of the quinolone ring. researchgate.net Instead, this position is part of the fused ring system. This modification, combined with the attachment of a non-basic hydroxy piperidine (B6355638) side chain, imparts a net acidic charge to the molecule. researchgate.netdovepress.com This is a significant deviation from other fluoroquinolones that typically possess basic side chains. dovepress.com The non-basic nature of levonadifloxacin allows it to remain un-ionized in acidic environments, a characteristic that facilitates its entry into bacterial cells and enhances its activity in the acidic milieu of an infection site. researchgate.netdovepress.com

Table 2: Structural Core Comparison of Various Fluoroquinolones

| Compound | Core Structure | Key Side Chain Feature |

| Levonadifloxacin (WCK-771) | Benzoquinolizine (Tricyclic) | Non-basic hydroxy piperidine |

| Ciprofloxacin | Quinolone (Bicyclic) | Basic methyl piperazine (B1678402) |

| Moxifloxacin | 8-Methoxy Quinolone (Bicyclic) | Basic bicyclic amine |

| Levofloxacin | Benzoxazine (Tricyclic) | Basic methyl piperazine |

Data sourced from reference dovepress.com.

Structural-Activity Relationships (SAR) in Benzoquinolizine Derivatives

The study of structure-activity relationships (SAR) is crucial for understanding how a molecule's chemical structure correlates with its biological activity. gardp.orgcollaborativedrug.com For quinolones, including benzoquinolizine derivatives, specific substitutions at various positions on the core structure are known to significantly influence their potency, spectrum of activity, and interaction with bacterial targets. remedypublications.commdpi.comnih.gov

Key SAR principles for the quinolone class include:

N-1 Position : A cyclopropyl (B3062369) substituent at the N-1 position, as seen in ciprofloxacin, generally enhances antimicrobial activity compared to an ethyl group. nih.govnih.gov

C-3 and C-4 Positions : The carboxylic acid at C-3 and the keto group at C-4 are considered essential for binding to DNA and the target enzymes (DNA gyrase and topoisomerase IV) and are critical for antibacterial activity. remedypublications.comnih.gov

C-6 Position : The introduction of a fluorine atom at the C-6 position dramatically increases potency—by as much as five to one hundred times—and improves penetration into the bacterial cell. nih.govnih.govresearchgate.net This feature is present in levonadifloxacin. dovepress.com

C-7 Position : The substituent at the C-7 position largely determines the spectrum of activity. For many quinolones, a piperazine ring at this position confers superior activity against Gram-negative bacteria. nih.govresearchgate.net

C-8 Position : In benzoquinolizine derivatives like levonadifloxacin, the unique structural configuration at C-8, along with its non-basic side chain, is a key differentiator. researchgate.netdovepress.com This feature enhances activity in acidic conditions and contributes to its potent anti-staphylococcal effects by influencing its primary target. nih.govresearchgate.net Unlike most fluoroquinolones that preferentially target topoisomerase IV in S. aureus, levonadifloxacin preferentially targets DNA gyrase. nih.govresearchgate.netdovepress.com

Chemical Design Principles for Enhanced Antimicrobial Efficacy

The rational design of WCK-771 and other modern quinolones incorporates several key chemical principles to maximize efficacy and overcome challenges like bacterial resistance.

Target Enzyme Affinity : A primary design goal is to enhance the binding affinity for the target bacterial enzymes, DNA gyrase and topoisomerase IV. remedypublications.comresearchgate.net WCK-771's design results in a high affinity for the DNA gyrase of S. aureus, making it potent against strains resistant to other quinolones. nih.govresearchgate.net

Solubility and Bioavailability Enhancement : The intrinsic properties of a drug molecule can be modified to improve its clinical utility. Nadifloxacin itself has poor aqueous solubility. emrok.co.in To create an intravenous formulation, the active S-(-) isomer was salified with L-arginine to create WCK-771, a salt form with significantly improved water solubility. emrok.co.ingoogle.com For oral administration, a separate L-alanine ester prodrug (WCK 2349) was designed to improve absorption from the gastrointestinal tract. nih.govresearchgate.netwockhardt.com

Overcoming Resistance Mechanisms : A crucial design principle is to create molecules that can evade common bacterial resistance mechanisms. The unique structure of levonadifloxacin, particularly its preferential targeting of DNA gyrase in staphylococci, allows it to remain active against many strains that have developed resistance to other fluoroquinolones through mutations in the topoisomerase IV enzyme. researchgate.netmdpi.com

Optimizing Physicochemical Properties : The non-basic side chain of levonadifloxacin is a prime example of designing for a specific physiological environment. By remaining un-ionized at the acidic pH often found in infected tissues, the drug can more effectively penetrate bacterial cells, leading to increased potency where it is most needed. researchgate.netdovepress.com

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Wck 771 Tetrahydrate

In Vivo PK/PD Modeling in Murine Infection Models

The in vivo efficacy of WCK-771 has been extensively evaluated in various murine infection models, including peritonitis, systemic infection, cellulitis, and lung infections, against a range of pathogens. nih.govnih.gov These models are crucial for understanding the relationship between drug exposure and its antimicrobial effect, ultimately guiding dose selection for clinical trials.

In a neutropenic murine lung infection model involving Staphylococcus aureus, researchers conducted a 24-hour dose fractionation study to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. nih.govnih.gov The study evaluated the relationship between the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC), the free drug maximum concentration to MIC ratio (fCmax/MIC), and the percentage of time the free drug concentration remains above the MIC (%fT>MIC) with the observed antibacterial effect. nih.govresearchgate.net The results demonstrated that the fAUC/MIC was the PK/PD index that best correlated with the efficacy of WCK-771 against S. aureus. nih.govnih.gov

Specifically, in a neutropenic mouse lung infection model with nine S. aureus strains (three methicillin-susceptible S. aureus [MSSA] and six methicillin-resistant/quinolone-resistant S. aureus [MRSA/QRSA]), the fAUC/MIC required for a bacteriostatic effect was determined to be 8.1 ± 6.0. nih.gov For a 1-log10 reduction in bacterial load, the required fAUC/MIC was 25.8 ± 12.3. nih.gov These findings are consistent with previous studies on other fluoroquinolones where fAUC/MIC was also identified as the primary driver of efficacy. nih.gov

The table below summarizes key findings from in vivo PK/PD modeling studies in murine infection models.

| Infection Model | Pathogen | Best PK/PD Correlate | PK/PD Target for Efficacy | Reference |

| Neutropenic Lung Infection | Staphylococcus aureus | fAUC/MIC | Bacteriostatic: 8.1 ± 6.01-log kill: 25.8 ± 12.3 | nih.gov |

| Systemic Infection (Peritonitis) | S. aureus (MSSA & MRSA) | Not explicitly stated, but efficacy was dose-dependent | ED90 values determined for oral and subcutaneous routes | nih.govdovepress.com |

| Cellulitis | S. aureus (MSSA & MRSA) | Not explicitly stated, but efficacy was dose-dependent | Effective doses ranged from 2.5 to 50 mg/kg | nih.gov |

Correlation of PK/PD Parameters with Efficacy Outcomes in Animal Models

The correlation between PK/PD parameters and efficacy outcomes is a cornerstone of preclinical antibiotic development. For WCK-771, studies in various animal models have consistently demonstrated a strong link between drug exposure and therapeutic success. nih.govnih.govdovepress.com

In systemic infection models in mice using methicillin-susceptible S. aureus (MSSA), the 90% effective dose (ED90) for orally administered WCK-771 ranged from 4.37 to 5.0 mg/kg. nih.gov When administered subcutaneously, the efficacy was comparable to other fluoroquinolones like moxifloxacin (B1663623) and sparfloxacin (B39565). nih.gov Against infections caused by quinolone-resistant MRSA, subcutaneously administered WCK-771 showed superior efficacy compared to trovafloxacin (B114552) and sparfloxacin, with ED50 values ranging from 27.8 to 46.8 mg/kg. nih.gov

A mouse cellulitis model further highlighted the potent in vivo bactericidal activity of WCK-771. nih.gov It was found to be superior to moxifloxacin and linezolid (B1675486) against both MSSA and MRSA strains, with effective doses ranging from 2.5 to 50 mg/kg. nih.gov

The following table presents the in vivo efficacy of WCK-771 in a mouse systemic infection model, showcasing the effective doses required to protect 50% (ED50) and 90% (ED90) of the infected mice.

| Infecting Strain | Route of Administration | ED50 (mg/kg) | ED90 (mg/kg) | Reference |

| S. aureus ATCC 25923 | Subcutaneous | 0.59 | 1.08 | dovepress.com |

| S. aureus ATCC 25923 | Oral | 2.8 | 4.37 | dovepress.com |

| S. aureus Smith (ATCC 13709) | Subcutaneous | 0.86 | 2.4 | dovepress.com |

| S. aureus Smith (ATCC 13709) | Oral | 1.7 | Not Specified | dovepress.com |

These data clearly illustrate the dose-dependent efficacy of WCK-771 and provide a quantitative measure of its potency in relevant animal infection models.

Tissue Distribution and Eradication from Organs in Preclinical Animal Models

The ability of an antibiotic to penetrate tissues and eradicate pathogens from infected organs is critical for its clinical success. Preclinical studies have shown that WCK-771 effectively distributes into various tissues and is capable of eradicating bacteria from key organs. nih.govnih.gov

In a murine model of disseminated systemic infection with MRSA, subcutaneous administration of WCK-771 resulted in the eradication of the bacteria from the liver, spleen, kidney, and lung. nih.govnih.gov This demonstrates the compound's ability to reach and exert its bactericidal effect in deep-seated infections. nih.gov Similarly, in a mouse pyelonephritis model involving Escherichia coli, oral treatment with WCK-771 led to complete bacterial eradication in the kidneys of 82% of the mice. nih.gov

More recent studies in Wistar rats have investigated the penetration of levonadifloxacin (B139917) (the active form of WCK-771) into bone. patsnap.comlarvol.com Following subcutaneous administration, the drug distributed rapidly into femoral bone, including the hard bone and bone marrow. patsnap.com The bone-to-serum area under the concentration-time curve ratio (B/S ratio) increased with repeated dosing, suggesting accumulation in the bone tissue over time. patsnap.comlarvol.com

The table below summarizes the findings on tissue distribution and eradication.

| Animal Model | Infecting Pathogen | Target Organs | Outcome | Reference |

| Mouse Disseminated Systemic Infection | MRSA | Liver, Spleen, Kidney, Lung | Bacterial eradication | nih.govnih.govnih.gov |

| Mouse Pyelonephritis | Escherichia coli | Kidney | Complete bacterial eradication in 82% of mice | nih.gov |

| Wistar Rat (uninfected) | Not Applicable | Femoral Bone (Whole, Hard, Marrow) | Rapid distribution and accumulation with repeated doses | patsnap.comlarvol.com |

These results indicate that WCK-771 achieves therapeutic concentrations in various tissues, including those that are typically difficult to penetrate, making it a promising candidate for treating a wide range of infections.

Pharmacokinetic Profiles of WCK-771 and its Prodrug (WCK 2349) in Animal Species

WCK-771 is the arginine salt of levonadifloxacin, formulated for intravenous administration. nih.govresearchgate.net To facilitate oral administration, an L-alanine ester prodrug, WCK 2349 (alalevonadifloxacin), was developed. nih.govresearchgate.net Preclinical studies in various animal species have characterized the pharmacokinetic profiles of both the parent drug and its prodrug.

In Swiss albino mice, subcutaneous administration of WCK-771 resulted in dose-proportional increases in exposure, as measured by the maximum concentration (Cmax) and the area under the concentration-time curve (AUC). nih.govresearchgate.net The pharmacokinetic parameters were linear across a wide range of doses. nih.govresearchgate.net

WCK 2349 is designed to be rapidly and completely cleaved to release the active parent drug, levonadifloxacin, into systemic circulation following oral absorption. researchgate.netwockhardt.com This has been demonstrated in preclinical animal species. researchgate.net In fact, oral alalevonadifloxacin (B1665202) exhibits excellent bioavailability (approximately 90%), closely mirroring the pharmacokinetic profile of intravenous levonadifloxacin. nih.gov This seamless absorption and efficient conversion indicate that the oral prodrug can effectively deliver the active compound to the systemic circulation, allowing for convenient oral therapy with exposure comparable to the intravenous formulation. wockhardt.comnih.gov

The following table provides a snapshot of the pharmacokinetic parameters of subcutaneously administered WCK-771 (levonadifloxacin) in Swiss albino mice.

| Dose (mg/kg) | Cmax (mg/L) | AUC0–24 (mg·h/L) | t1/2 (h) | Reference |

| 12.5 | 4.37 ± 0.28 | 7.30 ± 0.26 | 1.79 ± 0.35 | researchgate.net |

| 25 | 8.71 ± 1.45 | 15.75 ± 0.73 | 1.48 ± 0.11 | researchgate.net |

| 50 | 19.21 ± 6.56 | 33.36 ± 9.63 | 1.48 ± 0.22 | researchgate.net |

| 100 | 38.65 ± 14.81 | 70.86 ± 12.85 | 1.76 ± 0.10 | researchgate.net |

| 200 | 77.29 ± 16.82 | 145.48 ± 9.78 | 1.69 ± 0.08 | researchgate.net |

| 300 | 92.46 ± 19.23 | 286.19 ± 67.97 | 2.44 ± 0.81 | researchgate.net |

| 400 | 115.16 ± 1.63 | 393.52 ± 23.06 | 1.74 ± 0.04 | researchgate.net |

Synthetic Methodologies and Impurity Profiling in Research Development of Wck 771 Tetrahydrate

Synthetic Routes for WCK-771 Tetrahydrate

The synthesis of WCK-771, chemically known as S-(-)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid L-(+)-arginine salt tetrahydrate, involves a multi-step process. austinpublishinggroup.comacs.org A key step in the synthesis is the resolution of the racemic mixture to isolate the desired S-(-)-enantiomer, which is significantly more potent than its R-(+)-isomer. emrok.co.in

One established synthetic route involves the reaction of (S)-9-fluoro-8-hydroxy-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[i,j]-quinolizine-2-carboxylic acid with 4-hydroxypiperidine. acs.org The resulting S-(-)-nadifloxacin is then treated with L-arginine in a suitable solvent system, such as a mixture of acetone (B3395972) and water, to form the L-arginine salt. newdrugapprovals.org Subsequent crystallization yields the tetrahydrate form. newdrugapprovals.org An advantageous aspect of this crystallization process is the enhancement of chiral purity. It has been demonstrated that the optical purity of the S-(-)-enantiomer can be significantly increased during the crystallization of the L-arginine salt due to the differential solubility of the diastereomers formed. emrok.co.in

Construction of the core benzo[i,j]quinolizine ring system.

Introduction of the fluorine atom and other key functional groups.

Resolution of the racemic mixture to obtain the desired S-(-)-enantiomer.

Coupling with 4-hydroxypiperidine.

Salt formation with L-arginine and subsequent crystallization to yield the tetrahydrate. acs.orgnewdrugapprovals.orgresearchgate.net

Identification and Characterization of Process-Related Impurities

During the synthesis and scale-up of WCK-771, several process-related impurities can be formed. austinpublishinggroup.com Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the quality and safety of the final drug substance. austinpublishinggroup.com Research has identified and characterized a number of these impurities, which are often structurally similar to the parent drug molecule, making their separation and identification challenging. acs.org

Seven process impurities have been identified during the scale-up of levonadifloxacin (B139917), the active moiety of WCK-771. austinpublishinggroup.com The synthesis of these impurities as reference standards has been crucial for their quantification in the final API. austinpublishinggroup.comnih.gov

Some of the key identified process-related impurities include:

Impurity 1: May form during the nucleophilic substitution step. acs.org

Impurity 2: (RS)-8-fluoro-6,7-dihydro-9-(4-hydroxy-1-piperidinyl)-5-methyl-1-oxo-1H,5H-benzo[i,j]-quinolizine-2-carboxylic acid. acs.org

Impurity 3: An impurity where the fluorine atom is absent. acs.org

Impurity 5: 8-Amino-9-Fluoro-5-Methyl-6,7-Dihydro-1-oxo-1H, 5H-Benzo[i,j]- Quinolizine-2-Carboxylic Acid. austinpublishinggroup.com

Impurity 6: The R-(+)-enantiomer of nadifloxacin (B1676911). acs.org

Impurity 7: A dimeric impurity. austinpublishinggroup.com

The structures of these impurities have been confirmed through spectroscopic techniques after their synthesis and isolation. austinpublishinggroup.comacs.org

Degradation Pathways and Stability Research

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. researchgate.net For WCK-771, stress testing has been performed under hydrolytic (acidic, basic), oxidative, photolytic, and thermal conditions. researchgate.netcolab.ws

The research indicates that WCK-771 is susceptible to degradation primarily under acidic and oxidative conditions. researchgate.netcolab.ws In contrast, it shows stability against photolytic and thermal stress. researchgate.net Under acidic hydrolysis and oxidative stress, several degradation products (DPs) are formed. researchgate.net One study identified four process impurities and eight degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

The identification of these degradation products is critical for developing appropriate storage conditions and for establishing the shelf-life of the drug substance and its formulations. The mass spectrometric fragmentation pathway of WCK-771 has been elucidated to aid in the structural characterization of its degradation products. researchgate.net

Analytical Methodologies for Impurity Quantification (HPLC, LC-MS/MS, UV Detection)

The accurate quantification of process-related impurities and degradation products in WCK-771 is crucial for quality control and regulatory compliance. austinpublishinggroup.comresearchgate.net A variety of sophisticated analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of WCK-771 and its impurities. austinpublishinggroup.comresearchgate.net Reversed-phase liquid chromatographic (RP-LC) methods have been developed and validated for this purpose. researchgate.net A typical HPLC method utilizes a C18 column with gradient elution to achieve separation of the main compound from its impurities. researchgate.net UV detection is commonly used for quantification, with a detection wavelength often set around 290 nm. emrok.co.innih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of impurities and degradation products. researchgate.netnih.gov This method provides molecular weight and fragmentation information, which is essential for determining the chemical structures of unknown compounds. researchgate.netaustinpublishinggroup.com An LC-MS/MS method has been developed for the determination of WCK-771 in human serum, demonstrating its sensitivity and specificity. nih.gov

UV Detection coupled with HPLC is the standard for routine quantification of impurities. researchgate.net Validated UV methods for WCK-771 have shown high accuracy (greater than 98.71%) and precision (less than 2.82%), with the ability to detect impurities at very low levels. researchgate.net

The table below summarizes some of the analytical methods used for WCK-771 analysis.

| Analytical Technique | Purpose | Key Parameters |

| HPLC | Quantification of impurities and degradation products | C18 column, gradient elution, UV detection at 290 nm emrok.co.inresearchgate.netnih.gov |

| LC-MS/MS | Identification and structural elucidation of impurities and degradation products | Provides molecular ion and product ion information researchgate.netnih.gov |

| Chiral HPLC | Assessment of chiral purity, quantification of the R-(+)-enantiomer | C18 stationary phase, chiral mobile phase (e.g., with β-cyclodextrin) nih.govsapub.org |

Chiral Purity Assessment in Research Batches

Since the S-(-)-enantiomer of nadifloxacin is the therapeutically active component of WCK-771, ensuring chiral purity is of utmost importance. emrok.co.in The R-(+)-enantiomer is considered a chiral impurity. nih.gov

A validated chiral HPLC method has been developed for the determination of the enantiomeric purity of WCK-771. nih.govsapub.org This method typically employs a reversed-phase C18 stationary phase and a chiral mobile phase, which is achieved by adding a chiral selector like β-cyclodextrin to the mobile phase. nih.govsapub.org This allows for the separation of the S-(-) and R-(+)-enantiomers. nih.gov

The method has been validated for its sensitivity, specificity, precision, and accuracy in quantifying the R-(+)-enantiomer impurity. nih.gov The limit of detection and limit of quantification for the R-(+)-enantiomer have been established to be as low as 0.025 µg/ml and 0.09 µg/ml, respectively. nih.gov This level of sensitivity is crucial for ensuring that the amount of the unwanted enantiomer in the final drug substance is below the acceptable limits set by regulatory authorities. The resolution between the two enantiomers is typically greater than 2, with a tailing factor of less than 1.5, indicating excellent separation. nih.gov

Comparative Preclinical Studies of Wck 771 Tetrahydrate with Other Antimicrobial Agents

Comparison with Other Fluoroquinolone Class Comparators

WCK-771 tetrahydrate has demonstrated potent in vitro activity against a range of Gram-positive bacteria, often exceeding that of other fluoroquinolones, including ciprofloxacin (B1669076), levofloxacin (B1675101), moxifloxacin (B1663623), and gatifloxacin (B573). nih.gov Studies have consistently shown its lower minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

Against quinolone-susceptible strains of Staphylococcus aureus and Staphylococcus epidermidis, WCK-771 exhibited remarkable potency with MIC₅₀/₉₀ values of 0.008/0.015 µg/mL and 0.015/0.03 µg/mL, respectively. nih.gov These values are significantly lower than those of ciprofloxacin, levofloxacin, moxifloxacin, and gatifloxacin against the same isolates. nih.gov Specifically, for quinolone-susceptible S. aureus, the MIC₅₀/₉₀ of ciprofloxacin was 0.12/0.25 µg/mL. nih.gov

The activity of WCK-771 has also been evaluated against Streptococcus pneumoniae. For 300 quinolone-susceptible isolates, the MIC₅₀/₉₀ of WCK-771 was 0.5/0.5 mg/L. nih.govresearchgate.net In comparison, levofloxacin demonstrated MIC₅₀/₉₀ values of 1/1 µg/mL against S. pneumoniae. jmilabs.com

| Organism (No. of Isolates) | Antimicrobial Agent | MIC₅₀ | MIC₉₀ | Source |

|---|---|---|---|---|

| S. aureus (n=43) | WCK-771 | 0.008 | 0.015 | nih.gov |

| Ciprofloxacin | 0.12 | 0.25 | nih.gov | |

| Levofloxacin | 0.12 | 0.25 | nih.gov | |

| Moxifloxacin | 0.03 | 0.06 | nih.gov | |

| Gatifloxacin | 0.06 | 0.12 | nih.gov | |

| Clinafloxacin (B351) | 0.015 | 0.03 | nih.gov | |

| S. epidermidis (n=44) | WCK-771 | 0.015 | 0.03 | nih.gov |

| Ciprofloxacin | 0.25 | 0.5 | nih.gov | |

| Levofloxacin | 0.12 | 0.25 | nih.gov | |

| Moxifloxacin | 0.06 | 0.12 | nih.gov | |

| Gatifloxacin | 0.12 | 0.25 | nih.gov | |

| Clinafloxacin | 0.015 | 0.03 | nih.gov |

Comparison with Non-Fluoroquinolone Comparators

This compound's in vitro activity has been benchmarked against standard-of-care agents for Gram-positive infections, such as vancomycin (B549263) and linezolid (B1675486). Against 300 quinolone-susceptible S. pneumoniae isolates, all were found to be susceptible to vancomycin and linezolid. nih.govresearchgate.net

In studies involving methicillin-resistant S. aureus (MRSA), WCK-771 has shown promising activity. For 198 MRSA isolates, the MIC₅₀ and MIC₉₀ of WCK-771 were 0.5 and 1.0 µg/mL, respectively. nih.gov For comparison, against MRSA, both linezolid and vancomycin are considered effective treatment options. nih.govnih.gov In a study evaluating biofilm-embedded MRSA, levonadifloxacin (B139917) (WCK-771) displayed a consistent bacterial kill rate of ≥90%, whereas vancomycin and linezolid showed variable activity, and daptomycin (B549167) showed no activity. nih.govresearchgate.net

| Organism (No. of Isolates) | Antimicrobial Agent | MIC₅₀ | MIC₉₀ | Source |

|---|---|---|---|---|

| S. pneumoniae (n=300, quinolone-susceptible) | WCK-771 | 0.5 | 0.5 | nih.govresearchgate.net |

| Vancomycin | All susceptible | nih.govresearchgate.net | ||

| Linezolid | All susceptible | nih.govresearchgate.net | ||

| MRSA (n=198) | WCK-771 | 0.5 | 1.0 | nih.gov |

Evaluation of Superior Potency Against Resistant Bacterial Strains

A key attribute of this compound is its potent activity against bacterial strains that have developed resistance to other fluoroquinolones and other classes of antibiotics.

Against ciprofloxacin-resistant S. aureus (n=73) and S. epidermidis (n=70), where the MIC₅₀ and MIC₉₀ of ciprofloxacin were >32 µg/mL, WCK-771 maintained significant activity with MIC₅₀/₉₀ values of 0.5/1 µg/mL for both species. nih.govresearchgate.net In the same study, levofloxacin had MIC₅₀/₉₀ values of 8/32 µg/mL for both species, while moxifloxacin and gatifloxacin also showed significantly higher MICs than WCK-771. nih.govresearchgate.net Furthermore, against levofloxacin-nonsusceptible S. aureus, 88.8% of isolates were inhibited by a levonadifloxacin (WCK-771) MIC of ≤2 µg/mL. jmilabs.com

WCK-771 has also demonstrated potent activity against vancomycin-intermediate S. aureus (VISA) strains, with MICs as low as 1 µg/mL, a potency comparable to clinafloxacin. nih.govnih.gov Against one vancomycin-resistant S. aureus (VRSA) isolate, WCK-771 had an MIC of 0.5 µg/mL, which was fourfold more active than clinafloxacin. nih.gov

The enhanced activity of WCK-771 against resistant staphylococci is partly attributed to its mechanism of action. It is not a substrate for the NorA efflux pump, a common mechanism of fluoroquinolone resistance in staphylococci. nih.govnih.govnih.gov This was evidenced by the similar MICs of WCK-771 against both efflux-positive and efflux-negative strains. nih.gov

Against 25 quinolone-resistant pneumococcal isolates, WCK-771 showed MIC₅₀/₉₀ values of 4/8 mg/L. nih.govresearchgate.net While this indicates reduced susceptibility compared to quinolone-susceptible strains, it was still more potent than levofloxacin (8/16 mg/L) and ciprofloxacin (16/>32 mg/L) against these resistant isolates. nih.govresearchgate.net

| Organism (No. of Isolates) | Antimicrobial Agent | MIC₅₀ | MIC₉₀ | Source |

|---|---|---|---|---|

| Ciprofloxacin-Resistant S. aureus (n=73) | WCK-771 | 0.5 | 1 | nih.govresearchgate.net |

| Ciprofloxacin | >32 | >32 | nih.govresearchgate.net | |

| Levofloxacin | 8 | 32 | nih.govresearchgate.net | |

| Moxifloxacin | 4 | >4 | nih.govresearchgate.net | |

| Gatifloxacin | 4 | >4 | nih.govresearchgate.net | |

| Clinafloxacin | 1 | 2 | nih.govresearchgate.net | |

| Ciprofloxacin-Resistant S. epidermidis (n=70) | WCK-771 | 0.5 | 1 | nih.govresearchgate.net |

| Ciprofloxacin | >32 | >32 | nih.govresearchgate.net | |

| Levofloxacin | 8 | 32 | nih.govresearchgate.net | |

| Moxifloxacin | 4 | >4 | nih.govresearchgate.net | |

| Gatifloxacin | 2 | >4 | nih.govresearchgate.net | |

| Clinafloxacin | 0.5 | 2 | nih.govresearchgate.net |

Future Directions and Research Opportunities for Wck 771 Tetrahydrate

Elucidating Further Molecular Interactions and Target Specificity

WCK-771 exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. dovepress.com A key area of future research is to further delineate the precise molecular interactions between WCK-771 and its target enzymes. While it is known to have a strong affinity for DNA gyrase, a more detailed understanding of the binding kinetics and the specific amino acid residues involved in the interaction could pave the way for the rational design of even more potent derivatives.

Advanced crystallographic and computational modeling studies could provide high-resolution insights into the drug-target complex. Understanding these interactions at a sub-molecular level can help explain the compound's superior activity against quinolone-resistant strains and inform the design of new molecules that can overcome emerging resistance mechanisms. Furthermore, investigating the broader effects of WCK-771 on the bacterial proteome and metabolome could uncover secondary targets or pathways affected by the drug, potentially revealing new mechanisms of action or opportunities for synergistic therapeutic approaches.

Addressing Emerging Antimicrobial Resistance Mechanisms

A significant advantage of WCK-771 is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains. nih.gov This is partly attributed to the fact that it is not a substrate for the NorA efflux pump, a common mechanism of quinolone resistance in S. aureus. d-nb.info However, the landscape of antimicrobial resistance is constantly evolving. Future research must proactively address the potential for new resistance mechanisms to emerge against WCK-771.

Continuous surveillance studies are essential to monitor for any signs of developing resistance in clinical isolates. Mechanistic studies should be conducted to understand how bacteria might develop resistance to WCK-771, whether through modifications in its primary targets, the development of new efflux pumps, or other unforeseen mechanisms. This knowledge will be critical for developing strategies to mitigate the emergence and spread of resistance and for designing next-generation benzoquinolizine quinolones that can circumvent these new threats.

In Vitro Activity of Levonadifloxacin (B139917) (WCK-771) Against Resistant Pathogens

| Pathogen | Resistance Profile | MIC Range (μg/mL) | Key Finding |

|---|---|---|---|

| Staphylococcus aureus | Quinolone-Resistant | 0.5 - 1 | Potent activity against strains with mutations in topoisomerase IV. wockhardt.com |

| Staphylococcus aureus | NorA Efflux Pump Positive | - | Not a substrate for the NorA efflux pump, overcoming a common resistance mechanism. d-nb.info |

| Mycoplasmas and Ureaplasmas | Tetracycline-Resistant | 0.125 | Active against isolates containing tet(M). nih.gov |

Potential in Combination Therapies in Preclinical Investigations

The use of combination therapy is a cornerstone of modern infectious disease management, often employed to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. While WCK-771 has demonstrated potent standalone activity, its potential in combination with other antimicrobial agents is a promising area for preclinical investigation.

In vitro synergy studies could explore the interactions of WCK-771 with other classes of antibiotics, such as beta-lactams, aminoglycosides, and glycopeptides, against a range of clinically relevant pathogens. Evidence of synergy between glycopeptides, other fluoroquinolones, and beta-lactams against MRSA suggests that similar positive interactions could be possible with WCK-771. researchgate.net Preclinical studies could then progress to animal models to evaluate the in vivo efficacy of promising combinations. Such research could lead to new treatment regimens for difficult-to-treat infections, potentially allowing for lower doses of each agent and minimizing toxicity.

Exploration of New Therapeutic Applications in In Vivo Models

WCK-771 has been approved for the treatment of acute bacterial skin and skin structure infections, including diabetic foot infections and concurrent bacteremia. nih.gov However, its broad spectrum of activity and favorable pharmacokinetic properties suggest that it may be effective in a wider range of infections. dovepress.com Further exploration of new therapeutic applications in in vivo models is a critical next step.

Preclinical studies in animal models of infection can provide valuable data on the efficacy of WCK-771 in treating conditions such as community-acquired and hospital-acquired pneumonia, bone and joint infections, and infections caused by atypical pathogens. researchgate.net For instance, its activity against Mycoplasma and Ureaplasma species suggests potential applications in respiratory and urogenital tract infections. nih.gov In vivo studies are essential to determine the optimal dosing and treatment durations for these new indications and to pave the way for future clinical trials.

Preclinical In Vivo Efficacy of Levonadifloxacin (WCK-771)

| Infection Model | Pathogen | Key Finding |

|---|---|---|

| Systemic MSSA Infections | Methicillin-Susceptible S. aureus | Superior efficacy compared to sparfloxacin (B39565) and moxifloxacin (B1663623). mdpi.com |

| Systemic MRSA Infections | Quinolone-Resistant MRSA | Superior efficacy compared to trovafloxacin (B114552) and sparfloxacin. mdpi.com |

| Mouse Cellulitis | MRSA | Eradicated MRSA from multiple organs at a dose of 50 mg/kg. mdpi.com |

Advanced Structural Modifications for Novel Benzoquinolizine Derivatives

The development of WCK-771 as the L-arginine salt of S-(−)-nadifloxacin to improve solubility and allow for parenteral administration is a prime example of successful structural modification. acs.org The subsequent creation of its L-alanine ester prodrug, alalevonadifloxacin (B1665202) (WCK-2349), further enhanced its therapeutic utility by enabling oral administration. dovepress.com This highlights the potential for advanced structural modifications to generate novel benzoquinolizine derivatives with improved pharmacokinetic profiles, enhanced activity, or a broader spectrum of action.

Future medicinal chemistry efforts could focus on synthesizing new analogs of WCK-771 with modifications at various positions of the benzoquinolizine core. These modifications could be designed to:

Increase affinity for the target enzymes.

Enhance penetration into difficult-to-reach tissues.

Further circumvent emerging resistance mechanisms.

Reduce the potential for off-target effects.

Structure-activity relationship (SAR) studies will be crucial in guiding these efforts, providing insights into how different chemical modifications impact the compound's biological activity. The ultimate goal is to build upon the success of WCK-771 and develop a new generation of benzoquinolizine quinolones that can meet the evolving challenges of infectious diseases. Wockhardt's discovery program, which designed over 70 prodrug-based new chemical entities before selecting alalevonadifloxacin, demonstrates the extensive research involved in such endeavors. wockhardt.com

Q & A

Q. What are the key pharmacological properties of WCK-771 tetrahydrate, and how are they experimentally validated?

this compound, a fluoroquinolone derivative, exhibits enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains. Its activity is validated through minimum inhibitory concentration (MIC) assays, comparative studies against other fluoroquinolones (e.g., ciprofloxacin), and efflux pump inhibition experiments (e.g., NorA pump assays). Researchers should prioritize dose-response curves and resistance profiling in in vitro models to confirm efficacy .

Q. How can the purity and stability of this compound be assessed during synthesis?

Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry are critical for purity assessment. Stability studies under varying temperatures and humidity levels (e.g., accelerated stability testing) should be conducted to evaluate hygroscopicity and tetrahydrate integrity. X-ray diffraction (XRD) can confirm crystalline structure, while thermogravimetric analysis (TGA) monitors dehydration behavior .

Q. What experimental designs are suitable for optimizing this compound synthesis?

Fractional factorial designs (e.g., 3^k-p designs) are effective for screening variables like reaction temperature, pH, and solvent composition. Response surface methodology (RSM) can refine conditions for yield maximization. Ensure variables such as tetrahydrate crystallization time and arginine salt stoichiometry are included in the design matrix to address reproducibility challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Discrepancies may arise from differences in bacterial strains, culture media, or assay protocols. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Perform meta-analyses with stratified subgroup comparisons (e.g., Gram-positive vs. Gram-negative strains) and statistical tests (e.g., ANOVA) to identify confounding variables. Cross-validate results using alternative methods like time-kill assays .

Q. What mechanistic studies are recommended to elucidate this compound’s resistance to efflux pumps?

Employ genetic knockout models (e.g., NorA-deficient S. aureus) to isolate efflux-related resistance. Use fluorescent probes (e.g., ethidium bromide accumulation assays) to quantify pump inhibition. Molecular docking simulations can predict interactions between WCK-771 and efflux pump proteins, complemented by site-directed mutagenesis to validate binding domains .

Q. How can the in vivo pharmacokinetics of this compound be modeled to predict human dosing?

Conduct preclinical studies in rodent models to measure plasma concentration-time profiles, bioavailability, and tissue penetration. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to extrapolate human pharmacokinetics. Incorporate tetrahydrate-specific factors like hydration-dependent solubility and arginine salt dissociation kinetics into the model .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound’s antibacterial assays?

- Strain selection : Use ATCC reference strains (e.g., S. aureus ATCC 29213) and clinical isolates with documented resistance profiles.

- Media standardization : Mueller-Hinton broth with adjusted calcium/magnesium levels to prevent cation interference.

- Quality controls : Include comparator antibiotics (e.g., vancomycin) and internal replicates to validate assay sensitivity .

Q. How should researchers address solubility challenges in formulation studies?

Screen co-solvents (e.g., DMSO, PEG 400) and surfactants (e.g., Tween 80) using phase solubility diagrams. For tetrahydrate-specific formulations, maintain controlled humidity during lyophilization to prevent dehydration. Characterize solubility-pH profiles via shake-flask methods and correlate with dissolution testing .

Data Presentation and Validation

- Tables : Include MIC values across bacterial strains, stability data (e.g., TGA mass loss percentages), and synthesis optimization parameters.

- Figures : Dose-response curves, XRD patterns, and molecular docking results.

- Statistical reporting : Provide 95% confidence intervals for pharmacokinetic parameters and p-values for resistance comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.